molecular formula C18H18FNO4S3 B2651774 4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797277-75-8

4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2651774
CAS No.: 1797277-75-8
M. Wt: 427.52
InChI Key: JGDVBKVSQFANKQ-UHFFFAOYSA-N
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Description

“4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” is a chemical compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to have a variety of biological effects and are of interest to medicinal chemists .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction . More specific information about the chemical reactions of “this compound” is not available in the retrieved data.

Scientific Research Applications

Photodynamic Therapy Applications

  • Research on zinc phthalocyanines substituted with benzenesulfonamide derivative groups has highlighted their potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Use

  • Benzenesulfonamides have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase, which could be significant in studying the pathophysiological role of the kynurenine pathway after neuronal injury, suggesting their potential therapeutic applications (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Carbonic Anhydrase Inhibition

  • New derivatives of benzenesulfonamides were tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, showing that some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their importance in developing anti-tumor agents (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Endothelin Receptor Antagonism

  • Studies on biphenylsulfonamides as endothelin-A selective antagonists have demonstrated improved binding and functional activity with potential applications in inhibiting the pressor effect caused by endothelin-1, offering insights into the treatment of diseases associated with endothelin-1 (Murugesan et al., 1998).

Future Directions

The future directions for research on “4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide” and similar compounds could include further exploration of their synthesis, characterization, and investigation of their pharmacological activity . Thiophene derivatives are of great interest in medicinal chemistry and material science, and there is potential for the development of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S3/c1-2-24-16-5-4-14(9-15(16)19)27(22,23)20-10-13-3-6-17(26-13)18(21)12-7-8-25-11-12/h3-9,11,18,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDVBKVSQFANKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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